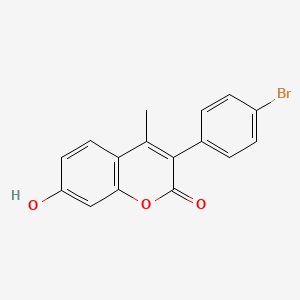

3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

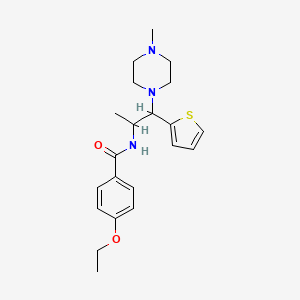

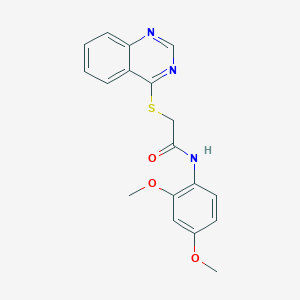

The compound "3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one" is a brominated and hydroxylated chromenone derivative. Chromenones are a class of organic compounds containing a benzopyranone structure, which is a lactone with a benzene ring fused to the γ-pyrone ring. The presence of a bromine atom and a hydroxyl group in the molecule suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of bromophenyl-related compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Similarly, the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a related compound, involves chiral characterization techniques such as VCD, ECD, and ORD, which could be relevant for the synthesis of our target compound . The synthesis of diastereomeric compounds with bromophenyl groups also provides insights into the potential synthetic routes for creating such molecules .

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives can be complex, with potential for various isomers and conformations. X-ray diffraction techniques are often used to determine the crystal structure of such compounds . For instance, the crystal structure of a related compound, 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one, was determined by x-ray diffraction, revealing intermolecular hydrogen bonds . These techniques could be applied to analyze the molecular structure of "3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one".

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including nucleophilic substitutions, due to the presence of the bromine atom, which is a good leaving group . The reactivity of such compounds with different nucleophiles can lead to a variety of products, including amines, isoxazoles, and thiazoles . The hydroxy group in the compound also suggests the possibility of forming hydrogen bonds and engaging in reactions typical of phenols.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be studied using spectroscopic methods such as FT-IR, FT-Raman, and UV-Vis . These methods provide information on the vibrational modes, electronic transitions, and molecular interactions within the compound. Theoretical calculations, such as DFT, can predict the molecular electrostatic potential, reactivity parameters, and NLO properties . Such analyses are crucial for understanding the behavior of "3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one" in different environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

- A compound structurally related to 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one has been investigated for potential biomedical applications. Particularly, it shows promise for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical Synthesis and Characterization

The synthesis and structural characterization of related bromophenol derivatives have been conducted, providing insights into the properties of these compounds, which could extend to 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one (Zhao et al., 2004).

Studies on similar compounds, involving chiroptical spectroscopy and density functional theory (DFT) calculations, help in understanding the molecular characteristics and potential applications of 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one (De Gussem et al., 2013).

Potential in Alzheimer's Therapy

- Research on N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones, which are structurally related to 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one, highlights their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's (Scott et al., 2011).

Antioxidant Activity

- The antioxidant activity of bromophenol derivatives, related to 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one, has been demonstrated in both biochemical and cellular assays, suggesting potential for similar compounds in oxidative stress-related applications (Olsen et al., 2013).

Synthesis of Derivatives

- Efficient synthesis methods for creating 3-Methylidenechroman-2-ones and 3-methylchromen-2-ones, which could be adapted for synthesizing 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one, have been developed, contributing to the field of organic chemistry (Janecki & Wąsek, 2004).

Antibacterial Properties

- Bromophenols isolated from marine algae, similar to 3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one, have shown antibacterial activity against various strains, indicating potential biomedical uses (Xu et al., 2003).

Safety And Hazards

The safety and hazards associated with a compound would be assessed based on its physical and chemical properties, as well as its biological activity. This could include information about its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

Future research on the compound could involve further studies of its properties, the development of new synthesis methods, or the exploration of its potential uses in areas such as medicine or materials science.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSRHQRNCHUAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)